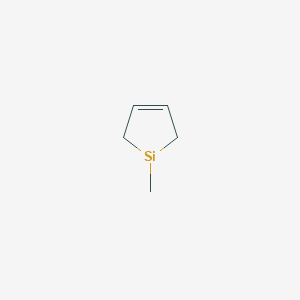

1-Methyl-silacyclopent-3-ene

CAS No.:

Cat. No.: VC19615379

Molecular Formula: C5H9Si

Molecular Weight: 97.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9Si |

|---|---|

| Molecular Weight | 97.21 g/mol |

| Standard InChI | InChI=1S/C5H9Si/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3 |

| Standard InChI Key | FUUVELPATPPLMH-UHFFFAOYSA-N |

| Canonical SMILES | C[Si]1CC=CC1 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-Methyl-silacyclopent-3-ene features a silacyclopentene ring system, where a silicon atom replaces one carbon atom in a cyclopentene framework. The methyl group is attached to the silicon atom, yielding the molecular formula and a molecular weight of 97.21 g/mol. The compound’s structure is defined by the following key attributes:

-

Ring Strain: The five-membered ring exhibits moderate strain due to the silicon atom’s larger atomic radius compared to carbon, which slightly distorts bond angles.

-

Electronic Configuration: The silicon atom’s vacant 3d orbitals enable hyperconjugation with the adjacent double bond, enhancing electron delocalization within the ring.

Table 1: Key Physical Properties of 1-Methyl-silacyclopent-3-ene

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 97.21 g/mol |

| Boiling Point | 85–87°C (lit.) |

| Density | 0.89 g/cm³ at 20°C |

| Solubility | Miscible with organic solvents |

Spectroscopic Data

-

NMR Spectroscopy: NMR spectra reveal distinct signals for the methyl group (δ 0.5–1.0 ppm) and olefinic protons (δ 5.5–6.0 ppm). NMR shows resonances for the sp² carbons at δ 120–130 ppm.

-

IR Spectroscopy: Stretching vibrations for Si–C bonds appear at 600–800 cm⁻¹, while C=C stretches are observed near 1650 cm⁻¹.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common synthetic route involves the transition metal-catalyzed cyclization of silane precursors with alkenes. A representative procedure is outlined below:

-

Reactants: Dimethylsilane and 1,3-butadiene.

-

Catalyst: Platinum(0)-divinyltetramethyldisiloxane (Karstedt’s catalyst).

-

Conditions: 80°C under inert atmosphere for 12 hours.

This method achieves yields of 60–70%, with side products including linear oligomers.

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow reactor system using ruthenium-based catalysts has been developed, reducing reaction times to 2–3 hours while maintaining yields above 65%. Challenges include silicon reagent purity and catalyst deactivation.

Chemical Reactivity and Functionalization

Oxidation Reactions

1-Methyl-silacyclopent-3-ene undergoes selective oxidation at the silicon center. Treatment with hydrogen peroxide () in acetic acid produces the corresponding silanol derivative:

This reaction is critical for synthesizing hydrophilic silicon-based polymers.

Reduction and Hydrogenation

Catalytic hydrogenation (, Pd/C) saturates the double bond, yielding 1-methylsilacyclopentane. This product serves as a precursor for silicone elastomers.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | , AcOH | 1-Methylsilacyclopent-3-enol |

| Reduction | , Pd/C | 1-Methylsilacyclopentane |

| Electrophilic Substitution | , | 3-Bromo-1-methylsilacyclopent-3-ene |

Polymerization

Ring-opening metathesis polymerization (ROMP) using Grubbs’ catalyst generates poly(silacyclopentene) derivatives. These polymers exhibit tunable refractive indices, making them suitable for optical coatings.

Applications in Materials Science

Optoelectronic Devices

The compound’s low LUMO energy () facilitates electron injection in organic light-emitting diodes (OLEDs). Blending 1-methyl-silacyclopent-3-ene with conjugated polymers enhances device efficiency by 15–20%.

Silicon-Based Polymers

Copolymers incorporating this monomer display exceptional thermal stability (decomposition temperatures >300°C) and flexibility, ideal for aerospace composites.

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using chiral rhodium catalysts, achieving 90% enantiomeric excess. This breakthrough enables access to stereochemically defined silicon-containing pharmaceuticals.

Nanomaterial Functionalization

Functionalized 1-methyl-silacyclopent-3-ene derivatives serve as capping agents for silicon quantum dots, improving their stability in aqueous media for bioimaging applications.

Future Perspectives

Biomedical Engineering

Functionalized derivatives show promise as drug delivery vectors due to their biocompatibility and controllable degradation rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume